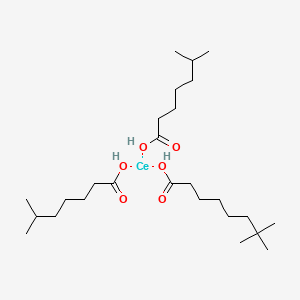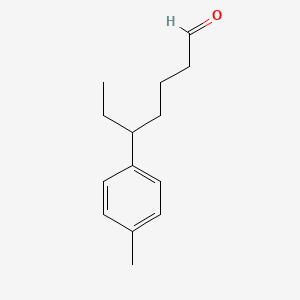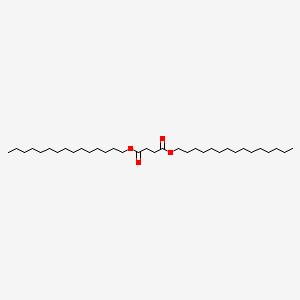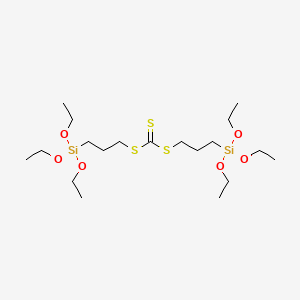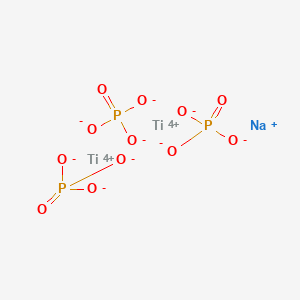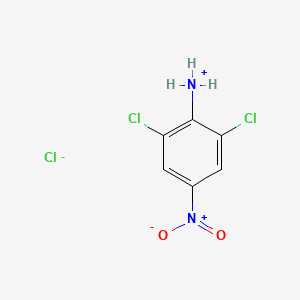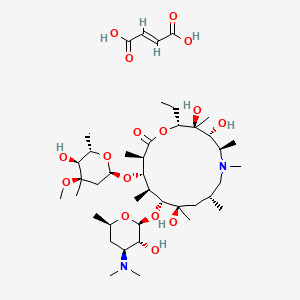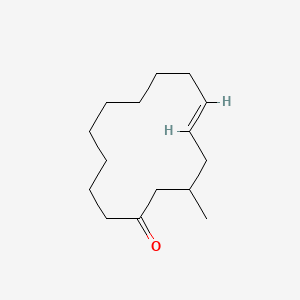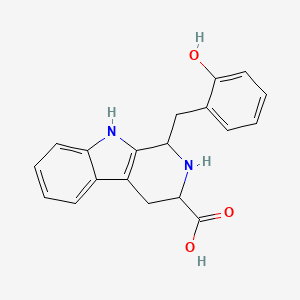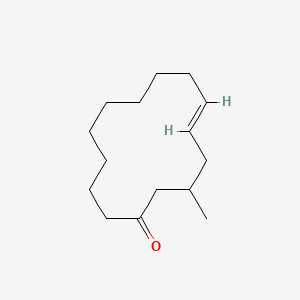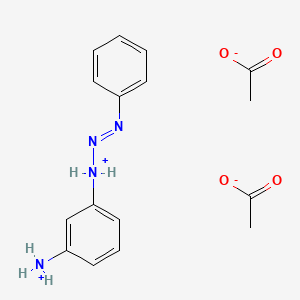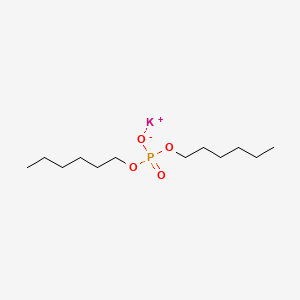
(Z)-3-octen-1-yl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pearlite is a two-phased, lamellar (or layered) structure composed of alternating layers of ferrite (87.5 wt%) and cementite (12.5 wt%) that occurs in some steels and cast irons . It forms by a eutectoid reaction as austenite cools below 723 °C (1,333 °F) . Pearlite is named for its resemblance to mother of pearl .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pearlite forms during the slow cooling of an iron-carbon alloy. When steel (austenite) with a eutectoid composition of approximately 0.77% carbon is slowly cooled below 727 °C, the ferrite and cementite phases separate almost simultaneously to produce a microstructure with distinctive platelets .
Industrial Production Methods: In industrial settings, pearlite is produced by controlled cooling of steel. The cooling process must be slow enough to allow the carbon to migrate and form the lamellar structure of pearlite . This process is often used in the production of structural steels, which are used in beams for bridges, high-rise buildings, plates for ships, and reinforcing bars for roadways .
Análisis De Reacciones Químicas
Types of Reactions: Pearlite undergoes various chemical reactions, including oxidation, reduction, and substitution. The austenitizing reaction is a key process in the formation of pearlite, involving the transformation of austenite to pearlite through nucleation and growth .
Common Reagents and Conditions: Common reagents used in the formation of pearlite include carbon and iron. The reaction conditions typically involve controlled cooling from high temperatures to allow the formation of the lamellar structure .
Major Products: The major products formed from the reactions involving pearlite include ferrite and cementite. These products contribute to the unique mechanical properties of pearlite, such as its strength and ductility .
Aplicaciones Científicas De Investigación
Pearlite has a wide range of scientific research applications. In metallurgy, it is used to study the microstructure and mechanical properties of steels . In materials science, pearlite is used to develop high-strength materials for various industrial applications, such as suspension cables, tire cords, and piano strings . Additionally, pearlite is used in the study of phase transformations and microstructural evolution in steels .
Mecanismo De Acción
The mechanism by which pearlite exerts its effects involves the formation of a lamellar structure composed of alternating layers of ferrite and cementite . This structure provides pearlite with its unique mechanical properties, such as high strength and ductility . The molecular targets involved in the formation of pearlite include the grain boundaries of austenite, where nucleation and growth of pearlite colonies occur .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to pearlite include bainite, martensite, and spheroidite. These compounds also form through phase transformations in steels and have distinct microstructures and mechanical properties .
Uniqueness of Pearlite: Pearlite is unique due to its lamellar structure, which provides a balance of strength and ductility . Unlike bainite and martensite, which have different microstructures and mechanical properties, pearlite’s lamellar structure allows it to be drawn into thin wires with high tensile strength . This makes pearlite one of the strongest structural bulk materials on earth .
Propiedades
Número CAS |
94133-58-1 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
oct-3-enyl propanoate |
InChI |
InChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-13-11(12)4-2/h7-8H,3-6,9-10H2,1-2H3 |
Clave InChI |
NTQOADMSKSBQCI-UHFFFAOYSA-N |
SMILES isomérico |
CCCC/C=C/CCOC(=O)CC |
SMILES canónico |
CCCCC=CCCOC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


